Oxidized ATP (trisodium salt)

P2X7 receptor covalent inhibition irreversible antagonism

Researchers face inconsistent P2X7 blockade due to reversible antagonist washout and species-dependent potency variation. Oxidized ATP (oATP) trisodium salt solves this with covalent, irreversible P2X7R antagonism that persists after compound removal-ideal for washout protocols and long-term culture. • Irreversible covalent binding ensures sustained P2X7R inhibition even after washout, unlike competitive antagonists (A-740003, A-438079). • 20- to 500-fold higher potency at human vs. mouse P2X7R-optimized for human primary cell studies. • Demonstrates P2X7R-independent anti-inflammatory activity, attenuating TNF-α-stimulated IL-8 secretion by 40-70% in P2X7R-null cells. • Validated inhibitor of CRP-induced NLRP3 inflammasome activation at 100 μM with 1-hour pre-incubation.

Molecular Formula C10H11N5Na3O13P3
Molecular Weight 571.11 g/mol
Cat. No. B12375606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxidized ATP (trisodium salt)
Molecular FormulaC10H11N5Na3O13P3
Molecular Weight571.11 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H14N5O13P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1
InChIKeyFONDUACPXCWSBT-PXJNTPRPSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxidized ATP (trisodium salt) P2X7 Antagonist Scientific Procurement Technical Baseline 71997-40-5


Oxidized ATP (oATP) trisodium salt (CAS 71997-40-5, MW 571.11) is a periodate-oxidized adenosine triphosphate derivative that functions as a broad-spectrum P2 purinergic receptor inhibitor with irreversible antagonism at the P2X7 receptor subtype . The compound contains two reactive aldehyde groups at the 2' and 3' positions of the ribose moiety, enabling covalent modification of lysine residues at nucleotide-binding sites [1]. oATP trisodium salt demonstrates aqueous solubility of 50 mg/mL and requires storage at -20°C in sealed, dry conditions [2]. The compound is widely employed in immunology and inflammation research to dissect ATP-mediated signaling pathways, including NLRP3 inflammasome activation and cytokine maturation .

Why Generic P2X7 Antagonists Cannot Substitute Oxidized ATP trisodium salt in Critical Inflammation Assays


P2X7 receptor antagonists exhibit substantial heterogeneity in mechanism of action (irreversible covalent vs. reversible competitive), species-dependent potency (20- to 500-fold variation between human and rodent orthologs), and target selectivity profiles (P2X7-specific vs. broad-spectrum P2 inhibition vs. P2 receptor-independent effects) [1]. Oxidized ATP (oATP) trisodium salt possesses a unique dialdehyde structure that confers covalent, irreversible antagonism of P2X7R, a property not shared by competitive antagonists such as A-740003 and A-438079 . Furthermore, oATP demonstrates anti-inflammatory activity in P2X7R-null cells via mechanisms independent of P2X7R expression, whereas alternative antagonists lack this broader inhibitory profile [2]. Importantly, species-specific potency differences require that procurement decisions align the compound with the experimental model system—oATP exhibits 20- to 500-fold higher potency at human P2X7R than at mouse P2X7R [3]. These pharmacologic distinctions preclude generic interchangeability among P2X7 antagonists without compromising experimental validity and reproducibility.

Oxidized ATP trisodium salt Quantitative Differentiation Evidence Versus P2X7 Antagonist Comparators


Irreversible Covalent Antagonism vs. Reversible Competitive Inhibition: Oxidized ATP vs. A-740003/A-438079

Oxidized ATP (oATP) trisodium salt irreversibly antagonizes P2X7 receptor activation through covalent modification of lysine residues at nucleotide-binding sites [1]. In contrast, alternative P2X7 antagonists A-740003 and A-438079 function as selective, competitive (reversible) antagonists with IC50 values of 40 nM (human) and pIC50 6.91 (human), respectively [2][3]. The irreversible binding mode of oATP provides sustained receptor blockade that persists after compound washout, whereas competitive antagonists require continuous receptor occupancy to maintain inhibition. Notably, oATP at 1 mM concentration failed to significantly inhibit BzATP-mediated calcium flux in calcium mobilization assays, whereas A-740003 and A-438079 demonstrated robust inhibition with pIC50 values of 7.36 and 6.91, respectively [4]. This functional divergence arises from assay-dependent detection of antagonist activity—oATP's covalent mechanism requires prolonged pre-incubation for full effect, whereas competitive antagonists exhibit immediate activity in rapid readout assays [5].

P2X7 receptor covalent inhibition irreversible antagonism competitive antagonist

Species-Dependent Potency Differentiation: Oxidized ATP Exhibits 20-500× Greater Human vs. Mouse P2X7 Potency

Oxidized ATP (periodate-oxidized ATP) exhibits pronounced species-dependent potency differences, demonstrating 20- to 500-fold higher potency at human P2X7 receptors compared to mouse P2X7 receptors [1]. This species selectivity is shared with PPADS and pyridoxal 5'-phosphate (P5P), which similarly show 20- to 500-fold higher potency for human over mouse P2X7 receptors [2]. In contrast, the competitive antagonist Coomassie Brilliant Blue G (CBB) demonstrates high potency at mouse P2X7 receptors (IC50 approximately 100 nM) but is nonselective across species [3]. Additionally, oATP IC50 values are 10-fold lower at 22°C than at 37°C, and vary up to 20-fold depending on buffer ionic composition (NaCl vs. sucrose) [4]. A-740003 and A-438079, by comparison, exhibit more consistent potency across species with human pIC50 values of 7.36 and 6.91, respectively, and rat pIC50 of 7.74 and 6.51 [5].

species ortholog P2X7 receptor antagonist potency human vs. mouse

P2X7-Independent Anti-Inflammatory Activity: Oxidized ATP Unique Profile vs. Selective Antagonists

Oxidized ATP (oATP) attenuates proinflammatory signaling through mechanisms independent of P2X7 receptor expression, a property not documented for selective P2X7 antagonists such as A-740003 or A-438079 [1]. In three human cell types lacking P2X7R expression (HUVEC, HEK293, and 1321N1 astrocytes), oATP (concentration range tested for functional effects) decreased TNF-α-stimulated IL-8 secretion by 40-70% [2]. The attenuation of TNF-α-stimulated IL-8 secretion by oATP was similar in wild-type HEK cells and HEK cells stably expressing recombinant P2X7R, confirming P2X7R-independent action [3]. Additionally, oATP markedly inhibited ecto-ATPase activity in 1321N1 astrocytes, resulting in significant extracellular ATP accumulation [4]. In contrast, selective P2X7 antagonists A-740003 and A-438079 exert their anti-inflammatory effects solely through competitive blockade of P2X7R and lack documented P2X7R-independent activity .

P2X7-independent inflammation IL-8 ecto-ATPase

Broad-Spectrum P2 Receptor Inhibition: Oxidized ATP vs. ATP Endogenous Agonist Differentiation

Oxidized ATP (oATP) functions as a broad-spectrum P2 receptor inhibitor with irreversible antagonism at P2X7R, whereas unmodified ATP serves as the endogenous agonist that activates multiple P2X and P2Y receptor subtypes . In J774 macrophage-like cells, oATP (concentration range tested) slightly decreased the rate of exogenous ATP hydrolysis, indicating minor blocking effects on plasma membrane ecto-ATPases [1]. oATP also reduces the potency and efficacy of ADP as an agonist at native P2Y1 receptors but does not affect UTP-induced activation of P2Y2 receptors, demonstrating differential activity across P2 receptor subtypes [2]. In contrast, unmodified ATP activates P2X7R, P2Y1, P2Y2, and multiple other P2 receptor subtypes with EC50 values in the low micromolar range [3]. The structural oxidation of the ribose moiety in oATP converts the endogenous agonist into an irreversible antagonist, fundamentally altering its pharmacologic profile .

broad-spectrum P2 antagonist P2X P2Y ATP

In Vivo Antihyperalgesic Efficacy in Neuropathic Pain Models: Oxidized ATP Comparative Benchmarking

Oxidized ATP (oATP) demonstrates in vivo antihyperalgesic efficacy across multiple rodent pain models, providing a benchmark for P2X7-targeted analgesia studies [1]. In two distinct neuropathic pain rat models—sciatic spared nerve injury (SNI) and paclitaxel-evoked painful peripheral neuropathy (pPPN)—intraperitoneal oATP administration for 21 days reduced allodynia and thermal hyperalgesia paralleled by significant reduction of spinal glial reaction (GFAP and Iba1 immunoreactivity) [2]. In mouse models, local pre-treatment with oATP prevented ATP-dependent hyperalgesia, and oATP exhibited antihyperalgesic effects in models of neuropathic, visceral, and arthritic pain [3]. P2X7 knockout (KO) mice were resistant to hyperalgesic thermal stimuli in these models, confirming P2X7R involvement [4]. While direct comparative efficacy data between oATP and other P2X7 antagonists in these specific models are not available in the open literature, the established in vivo dosing regimen (300 μg/mouse, intraperitoneally, twice weekly) and demonstrated efficacy across multiple pain modalities provide a procurement-relevant benchmark .

neuropathic pain antihyperalgesic in vivo efficacy P2X7 antagonist

NLRP3 Inflammasome Inhibition: Oxidized ATP vs. ATP Agonist Activity Differentiation

Oxidized ATP (oATP) inhibits C-reactive protein (CRP)-induced NLRP3 inflammasome activation, whereas unmodified ATP functions as the canonical agonist that activates NLRP3 inflammasome assembly . In HUVEC, oATP (100 μM, 1-hour pre-incubation) inhibited CRP (20 μg/mL, 24 hours)-induced caspase-1 activation and IL-1β maturation . The same study demonstrated that oATP effectively mitigated induced mouse experimental autoimmune uveitis (EAU) in vivo at 300 μg/mouse administered intraperitoneally twice weekly, with treated mice showing almost undetected EAU by fundoscopic and pathologic examination and diminished serum IL-17 levels . In contrast, extracellular ATP (millimolar range in inflammatory microenvironments) triggers NLRP3 inflammasome activation via P2X7R-mediated K+ efflux, leading to caspase-1 cleavage and IL-1β secretion [1]. The oxidation of ATP converts the compound from an inflammasome activator to an inflammasome inhibitor .

NLRP3 inflammasome caspase-1 IL-1β CRP

Oxidized ATP trisodium salt Optimal Application Scenarios Based on Differentiated Pharmacologic Profile


Human P2X7 Receptor Pharmacology Studies Requiring Sustained Irreversible Blockade

Oxidized ATP (oATP) trisodium salt is the optimal selection for human P2X7 receptor studies that require sustained, washout-resistant receptor blockade due to its covalent, irreversible binding mechanism [1]. Given oATP's 20- to 500-fold higher potency at human vs. mouse P2X7 receptors, it is particularly well-suited for human primary cell studies (e.g., human macrophages, monocytes, T cells) and clinical sample analysis where human P2X7R is the target of interest [2]. The irreversible antagonism ensures persistent inhibition even after compound removal, making oATP ideal for long-term culture experiments, washout protocols, and studies examining sustained P2X7R-dependent signaling outcomes. In contrast, competitive reversible antagonists (A-740003, A-438079) are less suitable for washout studies but are preferred when rapid reversibility is desired [3]. Experimental protocols should incorporate extended pre-incubation periods to allow covalent modification to reach maximal effect [4].

P2X7 Receptor-Independent Inflammation Studies in Mixed Cell Populations

Oxidized ATP (oATP) trisodium salt is uniquely suited for inflammation studies involving cell types with variable or absent P2X7 receptor expression [1]. oATP attenuates TNF-α-stimulated IL-8 secretion by 40-70% in P2X7R-null cells (HUVEC, HEK293, 1321N1 astrocytes), demonstrating anti-inflammatory activity independent of P2X7R expression [2]. This broad anti-inflammatory profile distinguishes oATP from selective P2X7 antagonists (A-740003, A-438079), which lack documented P2X7R-independent activity [3]. Researchers investigating purinergic modulation of inflammation in complex tissues, co-culture systems, or cell types with unknown P2X7R status should procure oATP rather than selective P2X7 antagonists to ensure comprehensive inhibition of ATP-driven inflammatory pathways. oATP also inhibits ecto-ATPase activity, providing additional utility for studies examining extracellular ATP accumulation and metabolism [4].

NLRP3 Inflammasome Inhibition in CRP-Driven Sterile Inflammation and Atherosclerosis Models

Oxidized ATP (oATP) trisodium salt is the validated tool compound for inhibiting C-reactive protein (CRP)-induced NLRP3 inflammasome activation in sterile inflammation and atherosclerosis research [1]. At 100 μM with 1-hour pre-incubation, oATP inhibits CRP (20 μg/mL)-induced caspase-1 activation and IL-1β maturation in HUVEC [2]. This specific inhibitory activity positions oATP as essential for studies examining the intersection of CRP signaling, purinergic receptor activation, and NLRP3 inflammasome assembly in cardiovascular inflammation. In vivo, oATP (300 μg/mouse i.p. twice weekly) effectively mitigated experimental autoimmune uveitis, demonstrating translatable anti-inflammatory efficacy [3]. For atherosclerosis models where CRP is a key inflammatory mediator, oATP provides a procurement-ready reference compound with established in vitro and in vivo protocols [4].

In Vivo Neuropathic Pain and Reactive Gliosis Preclinical Models

Oxidized ATP (oATP) trisodium salt provides an established reference compound for in vivo neuropathic pain studies requiring P2X7 receptor antagonism [1]. oATP (intraperitoneal administration for 21 days) reduced allodynia and thermal hyperalgesia in both sciatic spared nerve injury (SNI) and paclitaxel-evoked painful peripheral neuropathy (pPPN) rat models, with concomitant reduction of spinal astrocytic (GFAP) and microglial (Iba1) activation [2]. In mouse models, local oATP pre-treatment prevented ATP-dependent hyperalgesia, and P2X7 knockout mice were resistant to hyperalgesic stimuli in arthritic, neuropathic, and visceral pain models, confirming target engagement [3]. Researchers initiating new in vivo neuropathic or inflammatory pain studies should procure oATP as a positive control benchmark against which novel P2X7 antagonists can be compared. Published protocols provide validated dosing regimens and outcome measures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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